An In-depth Technical Guide to DSPE-PEG(2000)-Amine: Structure, Properties, and Applications in Drug Delivery
An In-depth Technical Guide to DSPE-PEG(2000)-Amine: Structure, Properties, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) is a heterobifunctional lipid-polymer conjugate that has become an indispensable tool in the field of drug delivery and nanotechnology. Its unique amphiphilic nature, combined with a reactive terminal amine group, allows for the creation of long-circulating, targetable nanocarriers for a variety of therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key applications of DSPE-PEG(2000)-Amine, with a focus on experimental protocols and data presentation to aid researchers in their drug development endeavors.
Core Structure and Functionality
DSPE-PEG(2000)-Amine is a complex molecule composed of three key components: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a polyethylene (B3416737) glycol (PEG) linker of approximately 2000 Da, and a terminal primary amine group.
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DSPE Anchor: The DSPE moiety is a phospholipid with two saturated 18-carbon stearoyl chains. This hydrophobic tail allows for stable insertion into the lipid bilayers of liposomes and the hydrophobic cores of other lipid-based nanoparticles.
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PEG(2000) Linker: The PEG chain is a hydrophilic polymer that provides a "stealth" characteristic to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system. This leads to prolonged circulation times in the bloodstream, enhancing the probability of the nanocarrier reaching its target site, particularly in tumors via the enhanced permeability and retention (EPR) effect.[1]
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Terminal Amine Group: The primary amine (-NH2) at the distal end of the PEG chain serves as a reactive handle for the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorescent dyes), and other functional moieties.[2][3] This allows for the surface functionalization of nanoparticles to achieve active targeting and diagnostic capabilities.[3][4]
Below is a diagram illustrating the chemical structure of DSPE-PEG(2000)-Amine.
Caption: Molecular components of DSPE-PEG(2000)-Amine.
Physicochemical Properties
The physicochemical properties of DSPE-PEG(2000)-Amine are critical for its function in nanoparticle formulations. The following table summarizes key quantitative data for this lipid-polymer conjugate.
| Property | Value | References |
| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] | [3] |
| Molecular Formula | C132H266N3O54P (average) | [3] |
| Average Molecular Weight | ~2790.52 Da (due to PEG polydispersity) | [3] |
| Appearance | White to off-white solid | [5] |
| Purity | >95% - >99% | [3][5] |
| Solubility | Soluble in chloroform/methanol mixtures; insoluble in ethanol (B145695) and DMSO | [3] |
| Storage Temperature | -20°C | [3][5] |
Experimental Protocols
Preparation of DSPE-PEG(2000)-Amine Containing Liposomes via Thin-Film Hydration
This protocol describes a common method for preparing liposomes incorporating DSPE-PEG(2000)-Amine.
Materials:
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Primary lipid (e.g., DSPC, DPPC)
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Cholesterol
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DSPE-PEG(2000)-Amine
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Organic solvent (e.g., chloroform, chloroform:methanol mixture)
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Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Rotary evaporator
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Water bath sonicator or extruder
Procedure:
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Lipid Film Formation:
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Dissolve the primary lipid, cholesterol, and DSPE-PEG(2000)-Amine in the organic solvent in a round-bottom flask at the desired molar ratio.
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Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
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Dry the film under vacuum for at least 2 hours to remove residual solvent.[1]
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Hydration:
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Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).
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Size Reduction:
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To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).
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The following diagram illustrates the workflow for liposome (B1194612) preparation.
Caption: Thin-film hydration method for liposome formulation.
Conjugation of a Targeting Ligand to DSPE-PEG(2000)-Amine
This protocol outlines a general procedure for conjugating a protein or peptide ligand to the amine terminus of DSPE-PEG(2000)-Amine using N-hydroxysuccinimide (NHS) ester chemistry.
Materials:
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DSPE-PEG(2000)-Amine
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Targeting ligand with a primary amine group
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NHS ester crosslinker (e.g., NHS-PEG-Maleimide if the ligand has a thiol group, or activating a carboxyl group on the ligand with EDC/NHS)
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Reaction buffer (e.g., PBS, pH 7.2-8.0)
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Purification system (e.g., dialysis, size exclusion chromatography)
Procedure:
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Activation of Ligand (if necessary): If the ligand has a carboxyl group, activate it using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to form an NHS ester.
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Conjugation Reaction:
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Dissolve the DSPE-PEG(2000)-Amine in an appropriate solvent.
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Mix the activated ligand with the DSPE-PEG(2000)-Amine in the reaction buffer. The primary amine on the DSPE-PEG(2000)-Amine will react with the NHS ester to form a stable amide bond.
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Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
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Purification:
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Remove unconjugated ligand and excess reagents by dialysis against a suitable buffer or by size exclusion chromatography.
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The following diagram depicts the conjugation chemistry.
Caption: NHS ester reaction for ligand conjugation.
Applications in Targeted Drug Delivery
The versatility of DSPE-PEG(2000)-Amine has led to its widespread use in the development of targeted drug delivery systems.
Active Targeting
By conjugating targeting ligands to the amine terminus, nanoparticles incorporating DSPE-PEG(2000)-Amine can be directed to specific cells or tissues that overexpress the corresponding receptors. This enhances drug accumulation at the site of action, improving therapeutic efficacy and reducing off-target side effects.
Gene Delivery
The cationic nature of the primary amine group at physiological pH allows for the complexation with negatively charged nucleic acids like siRNA and DNA. This makes DSPE-PEG(2000)-Amine a useful component in the formulation of non-viral gene delivery vectors.
Diagnostic Imaging
Imaging agents, such as fluorescent dyes or contrast agents for MRI, can be conjugated to DSPE-PEG(2000)-Amine. This enables the non-invasive tracking of the nanocarrier distribution in vivo, providing valuable information for pharmacokinetic and biodistribution studies.
The logical workflow for developing a targeted drug delivery system using DSPE-PEG(2000)-Amine is presented below.
Caption: Development pipeline for a targeted nanomedicine.
Conclusion
DSPE-PEG(2000)-Amine is a cornerstone of modern nanomedicine, providing a robust platform for the creation of sophisticated drug delivery systems. Its well-defined structure and versatile reactivity enable researchers to design and fabricate nanoparticles with tailored properties for a wide range of therapeutic and diagnostic applications. The protocols and data presented in this guide offer a foundation for the rational design and development of next-generation nanocarriers with enhanced efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. DSPE-PEG(2000)-Amine Ammonium Salt for the Preparation of Liposomes and Lipid Nanoparticles | TCI Deutschland GmbH [tcichemicals.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. DSPE-PEG(2000)-amine (sodium salt) | Cayman Chemical | Biomol.com [biomol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
